Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate
Description
Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate is a piperidine-derived compound functionalized with a 2-chloropyrimidine-5-carbonyl group and a tert-butyl carbamate protecting group. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis. Its molecular formula is C₁₅H₂₀ClN₅O₃, with a molecular weight of 365.81 g/mol. The tert-butyl group enhances solubility in organic solvents, while the chloropyrimidine moiety contributes to electrophilic reactivity, enabling cross-coupling or nucleophilic substitution reactions .
Properties
IUPAC Name |
tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-6-4-5-11(9-20)19-12(21)10-7-17-13(16)18-8-10/h7-8,11H,4-6,9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQHGSXPRJQWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=C(N=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate (CAS Number: 2402830-00-4) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 340.80 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a chloropyrimidine moiety, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing piperidine and pyrimidine derivatives have been shown to inhibit various enzymes, including kinases and proteases, which are pivotal in cancer and viral infections .
- Interaction with G Protein-Coupled Receptors (GPCRs) : The structural features of the compound suggest potential interactions with GPCRs, which are involved in numerous physiological processes and are key targets in drug development .
- Antiviral Activity : Similar compounds have demonstrated antiviral properties against various viruses by inhibiting viral replication or blocking viral entry into host cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of the chloropyrimidine group is critical for enhancing the inhibitory effects on target enzymes and receptors. Modifications at the piperidine ring can lead to variations in potency and selectivity against specific biological targets.
Table 1: Summary of Biological Activities Related to Similar Compounds
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| A-87380 | Neuraminidase Inhibitor | Influenza Virus | |
| Compound 5 | Anti-HSV-1 Activity | Herpes Simplex Virus | |
| Compound 7 | Anti-HAV Activity | Hepatitis A Virus |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of compounds similar to this compound:
- Antiviral Efficacy : A study demonstrated that derivatives with similar structural motifs exhibited significant antiviral activity against tobacco mosaic virus, showcasing their potential as antiviral agents .
- Cancer Research : Research involving piperidine derivatives has indicated their role in inhibiting cancer cell proliferation through apoptosis induction, making them candidates for further development in oncology .
- Neuroprotective Effects : Some piperidine compounds have been studied for their neuroprotective properties, suggesting that modifications to the structure could lead to new treatments for neurodegenerative diseases .
Scientific Research Applications
Kinase Inhibition
Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate has been studied for its potential as an inhibitor of various kinases, particularly those involved in cancer signaling pathways. Kinases are critical in regulating cellular functions and are often implicated in cancer progression.
Case Study: PKB Inhibition
Research has shown that similar compounds exhibit ATP-competitive inhibition of the protein kinase B (PKB) pathway, which is crucial for cell survival and proliferation. For instance, modifications to piperidine derivatives have led to the identification of potent inhibitors with selectivity for PKB over other kinases like PKA (Protein Kinase A) . These inhibitors have demonstrated efficacy in reducing tumor growth in vivo, highlighting their therapeutic potential.
Structure-Activity Relationships (SAR)
The structural modifications of piperidine derivatives, including the introduction of chloropyrimidine moieties, have been instrumental in enhancing biological activity. Studies indicate that the presence of specific functional groups can significantly influence the potency and selectivity of these compounds against target kinases .
Table: Summary of SAR Findings
| Compound Variant | Kinase Target | IC50 (µM) | Selectivity Ratio (PKB/PKA) |
|---|---|---|---|
| Tert-butyl piperidine analog | PKB | 0.05 | 28 |
| Chloropyrimidine derivative | PKA | 1.4 | 2 |
| Unmodified piperidine | PKB | 0.15 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
The compound’s structural analogs differ primarily in the heterocyclic substituent and the nature of the amino-linked group. Below is a comparative analysis:
Key Observations:
Heterocyclic vs. Aromatic Substituents :
- The target compound features a pyrimidine ring, which enhances π-π stacking interactions in protein binding, making it suitable for kinase-targeted therapies.
- The thiazole analog () includes a sulfur-containing heterocycle, improving metabolic stability but reducing polarity compared to pyrimidine .
- The benzyl derivative () lacks a heterocycle, favoring interactions with hydrophobic pockets in central nervous system (CNS) targets .
Molecular Weight and Solubility: The target compound’s higher molecular weight (365.81 vs.
Reactivity :
- The 2-chloropyrimidine group in the target compound is more electrophilic than the 2-chlorothiazole or chlorobenzyl groups, enabling selective substitution reactions at the C2 position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
